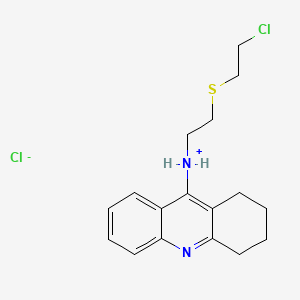

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride

Description

This compound belongs to the tetrahydroacridine class, characterized by a partially hydrogenated acridine core. The structure includes a 1,2,3,4-tetrahydroacridine scaffold substituted at the 9-position with a (2-((2-chloroethyl)thio)ethyl)amino group, forming a hydrochloride salt. Its synthesis likely involves nucleophilic substitution reactions, as seen in related compounds (e.g., 9-chloro-tetrahydroacridine derivatives reacting with amines) .

Properties

CAS No. |

38915-03-6 |

|---|---|

Molecular Formula |

C17H22Cl2N2S |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

2-(2-chloroethylsulfanyl)ethyl-(1,2,3,4-tetrahydroacridin-9-yl)azanium;chloride |

InChI |

InChI=1S/C17H21ClN2S.ClH/c18-9-11-21-12-10-19-17-13-5-1-3-7-15(13)20-16-8-4-2-6-14(16)17;/h1,3,5,7H,2,4,6,8-12H2,(H,19,20);1H |

InChI Key |

NJHNIQIOYCYHTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)[NH2+]CCSCCCl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride typically involves multi-step reactions. One common method includes the reaction of acridine derivatives with 2-chloroethylthio compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethylthio group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound may also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Structural Properties

Discussion of Key Findings

- However, the acridine core may enable dual mechanisms (e.g., intercalation + alkylation) .

- Synthetic Flexibility : Derivatives like 12f demonstrate that varying the side chain (e.g., ether vs. thioether linkages) can modulate physicochemical properties, though data on the target compound’s synthesis remain sparse .

- Safety Considerations: While tacrine’s hazards include hepatotoxicity, the target compound’s chloroethyl group may introduce additional risks (e.g., genotoxicity), necessitating further toxicological studies .

Biological Activity

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride (THA) is a synthetic compound belonging to the aminoacridine class. Its unique structure combines a tetrahydroacridine core with a chloroethylthioethylamino side chain, which is hypothesized to enhance its biological activity and pharmacological properties. This article explores the biological activity of THA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H22Cl2N2S

- Molecular Weight : 367.34 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Enhanced solubility due to hydrochloride salt form

THA exhibits multiple biological activities primarily through its interaction with neurotransmitter systems. It has been shown to inhibit the release of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This inhibition can affect synaptic transmission and neuronal excitability, potentially leading to therapeutic effects in various neurological conditions .

Neuropharmacological Effects

Research indicates that THA may have neuroprotective properties. In studies involving rat cerebral tissue slices, THA demonstrated an inhibitory effect on the depolarization-induced release of GABA, suggesting its role in modulating neurotransmitter release . This property could be beneficial in treating conditions characterized by excessive neuronal excitability.

Anticancer Potential

The chloroethylthioethylamino modification in THA is believed to enhance its cytotoxicity against certain cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer therapies. Its structural similarity to other known anticancer agents suggests potential synergistic effects when used in combination therapies.

Study 1: Neurotransmitter Release Modulation

In a controlled study on rat models, THA was administered to assess its effect on GABA release. The results indicated a significant reduction in GABA release upon THA treatment compared to the control group, highlighting its potential as a neuromodulator .

Study 2: Cytotoxicity Assessment

A comparative analysis was conducted on the cytotoxic effects of THA against various cancer cell lines. The findings revealed that THA exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. This positions THA as a promising candidate for further development in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Aminoacridine | Acridine core with an amino group | Known for antibacterial properties |

| Tacrine | Tetrahydroacridine derivative | First drug approved for Alzheimer's treatment |

| Donepezil | Phenylpiperidine derivative | Selective acetylcholinesterase inhibitor |

| Rivastigmine | Carbamate derivative | Dual inhibitor of acetylcholinesterase types |

THA's unique chloroethylthioethylamino modification differentiates it from other aminoacridines, potentially enhancing its interaction profile and biological activity compared to these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.